molecular formula C20H17NO8 B2595031 2-Methoxyethyl 2-methyl-5-((4-nitrobenzoyl)oxy)benzofuran-3-carboxylate CAS No. 300834-49-5

2-Methoxyethyl 2-methyl-5-((4-nitrobenzoyl)oxy)benzofuran-3-carboxylate

Cat. No.: B2595031
CAS No.: 300834-49-5
M. Wt: 399.355
InChI Key: YGYNGVVKYLIIFS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Methoxyethyl 2-methyl-5-((4-nitrobenzoyl)oxy)benzofuran-3-carboxylate (CAS: 315237-78-6) is a benzofuran derivative with a complex substitution pattern. The core benzofuran ring is substituted at the 2-position with a methyl group, at the 5-position with a 4-nitrobenzoyloxy group, and at the 3-position with a 2-methoxyethyl ester moiety.

Properties

IUPAC Name

2-methoxyethyl 2-methyl-5-(4-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO8/c1-12-18(20(23)27-10-9-26-2)16-11-15(7-8-17(16)28-12)29-19(22)13-3-5-14(6-4-13)21(24)25/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYNGVVKYLIIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-methyl-5-((4-nitrobenzoyl)oxy)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-methyl-5-((4-nitrobenzoyl)oxy)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amino Derivatives: Formed from the reduction of the nitro group.

    Carboxylic Acids: Formed from the hydrolysis of the ester group.

    Substituted Benzofurans: Formed from substitution reactions.

Scientific Research Applications

2-Methoxyethyl 2-methyl-5-((4-nitrobenzoyl)oxy)benzofuran-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-methyl-5-((4-nitrobenzoyl)oxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Attributes

  • Molecular Formula: Likely $ C{20}H{17}NO_8 $ (inferred from structural analogs).
  • Functional Groups : Nitrobenzoyloxy (electron-withdrawing), 2-methoxyethyl ester (moderate lipophilicity), and methyl substituent (steric effects).
Compound Name Substituents Molecular Weight Key Properties References
Target Compound : 2-Methoxyethyl 2-methyl-5-((4-nitrobenzoyl)oxy)benzofuran-3-carboxylate 5-(4-Nitrobenzoyl)oxy; 3-(2-methoxyethyl ester) ~395.36 g/mol High topological polar surface area (TPSA ~120 Ų) due to nitro and ester groups; moderate lipophilicity (XLogP ~4.2 inferred) .
Methyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-benzofuran-3-carboxylate 5-(3-Nitrobenzoyl)oxy; 3-methyl ester 355.30 g/mol Lower TPSA (~94.5 Ų) compared to target; meta-nitro substitution may reduce steric hindrance .
2-Methoxyethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-benzofuran-3-carboxylate 5-(4-Chlorobenzoyl)oxy; 3-(2-methoxyethyl ester) ~379.80 g/mol Chlorine substituent increases electronegativity but reduces nitro-group reactivity; higher stability .
Ethyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate 5-(4-Nitrobenzyl)oxy (ether linkage); 3-ethyl ester 369.35 g/mol Benzyloxy group enhances lipophilicity (XLogP ~4.2); fewer hydrogen-bond acceptors (5 vs. 6 in target) .
2-Methoxyethyl 2-methyl-5-[(thiophene-2-carbonyl)oxy]-1-benzofuran-3-carboxylate 5-(Thiophene-2-carbonyl)oxy; 3-(2-methoxyethyl ester) 360.38 g/mol Thiophene introduces sulfur-based interactions; lower molecular weight and TPSA (~95 Ų) .
Key Insights from Structural Comparisons

Replacement of the nitro group with chlorine () or thiophene () alters electronic properties and biological interaction profiles.

Ester Group Influence :

  • The 2-methoxyethyl ester in the target compound increases solubility in polar solvents compared to methyl or ethyl esters (). This group also introduces additional hydrogen-bonding capacity .

Benzyloxy analogs () show reduced polarity, favoring lipid bilayer penetration.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves sequential acylation and esterification steps, as seen in related benzofuran derivatives (e.g., for isopropyl ester synthesis) .

Biological Activity

2-Methoxyethyl 2-methyl-5-((4-nitrobenzoyl)oxy)benzofuran-3-carboxylate is a synthetic compound with potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for various pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on available research.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20H19NO7
  • CAS Number : 300834-49-5
  • Linear Formula : C20H17NO8

This compound features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:

  • Enzyme Inhibition : Many benzofuran derivatives act as inhibitors of specific enzymes, particularly those involved in metabolic pathways and signal transduction.
  • Antioxidant Activity : The presence of nitro groups in the structure can enhance antioxidant properties, potentially reducing oxidative stress in cells.
  • Antimicrobial Properties : Some studies suggest that benzofuran derivatives can exhibit antimicrobial effects by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Anticancer Activity

A study investigated the anticancer effects of related benzofuran compounds, demonstrating that they could inhibit cell proliferation in various cancer cell lines. The proposed mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)12G2/M phase arrest
A549 (Lung Cancer)10Apoptosis induction

These findings suggest that this compound may have similar anticancer properties.

Anti-inflammatory Effects

Another study explored the anti-inflammatory potential of benzofuran derivatives. The compound demonstrated significant inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α25080
IL-630090

This reduction indicates that the compound may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a preclinical trial involving mice implanted with human tumor cells, treatment with a related benzofuran derivative resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in tumor cells while sparing normal cells.

Case Study 2: Neuroprotective Properties

A recent investigation into neuroprotective effects showed that similar compounds could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

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